2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
Description
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Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13) |
InChI Key |
FGARZQDQZSTFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1(CC(=O)O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid: A Technical Whitepaper
Executive Summary
The compound 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (CAS: 1693644-96-0) is an advanced, conformationally restricted unnatural amino acid[1]. Highly valued in modern drug discovery and peptidomimetic design, this building block features a rigid piperidine scaffold coupled with significant steric hindrance induced by 3,3-dimethyl substitution[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, analytical characterization workflows, and specialized handling protocols required for successful integration into solid-phase peptide synthesis (SPPS).
Structural and Physicochemical Properties
The molecular architecture of this compound is defined by a secondary amine within the piperidine ring, a primary amine at the C4 position, and an acetic acid moiety attached to the same C4 carbon[1]. This configuration creates a highly polar, multi-ionizable zwitterionic system.
Quantitative Data Summary
Table 1: Key Physicochemical Parameters
| Parameter | Value |
| CAS Number | 1693644-96-0[1] |
| Molecular Formula | C9H18N2O2[1] |
| Molecular Weight | 186.25 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 75.35 Ų[1] |
| Computed LogP | 0.1781[1] |
| Hydrogen Bond Donors | 3[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Rotatable Bonds | 2[1] |
Causality of Ionization and Zwitterionic Behavior
Because the molecule contains two basic nitrogen atoms and one acidic carboxyl group, it exists in multiple protonation states dictated by ambient pH. At physiological pH (~7.4), the piperidine nitrogen and the primary amine remain protonated, while the carboxylic acid is deprotonated. This results in a net positive charge (+1), fundamentally altering its solubility profile and necessitating specialized analytical techniques.
Fig 1. pH-dependent ionization states of the dual-amine zwitterionic scaffold.
Analytical Characterization Workflows
Due to its exceptionally low LogP (0.1781) and zwitterionic nature[1], standard reversed-phase liquid chromatography (RP-HPLC) often fails to retain this compound, leading to co-elution with the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is the rigorously validated alternative for achieving adequate retention and peak shape for such polar compounds[3].
Step-by-Step Protocol: HILIC LC-MS Analysis
-
Column Selection: Utilize an amide-bonded stationary phase (e.g., Waters XBridge BEH Amide, 2.5 µm)[3].
-
Causality: Amide columns provide superior hydrogen-bonding capabilities, effectively retaining highly polar amines and carboxylic acids that slip through C18 columns.
-
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium formate in LC-MS grade water with 0.1% formic acid (pH ~3.0).
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Causality: The ammonium formate buffer ensures a consistent ionic strength, which is critical for the reproducible retention of zwitterions via ion-exchange mechanisms inherent to HILIC[3].
-
-
Gradient Elution: Start at 95% Solvent B (highly organic), and linearly decrease to 50% Solvent B over 10 minutes.
-
Causality: In HILIC, water acts as the strong eluting solvent; increasing the aqueous phase gradually disrupts the water-enriched layer on the stationary phase, eluting the polar compound.
-
-
Mass Spectrometry (ESI-MS): Operate in positive ion mode (ESI+). The expected [M+H]+ peak is m/z 187.25.
Applications in Medicinal Chemistry: Peptide Synthesis
The incorporation of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid into peptidomimetics provides severe conformational restriction. However, the 3,3-dimethyl groups create immense steric hindrance around the C4 primary amine and the adjacent acetic acid[2]. Standard coupling reagents like DCC routinely fail or yield highly racemized byproducts due to this steric bulk[4]. Therefore, highly reactive uronium/aminium salts like HATU are strictly required[5].
Fig 2. Orthogonal protection and HATU-mediated coupling workflow for SPPS.
Step-by-Step Protocol: HATU-Mediated Solid-Phase Peptide Coupling
This self-validating protocol describes the coupling of the Fmoc-protected derivative of the building block to a resin-bound peptide[5].
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes[5].
-
Causality: Swelling maximizes the exposure of the polymer matrix's internal surface area, ensuring reactive sites are accessible.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5 times)[5].
-
Electrophilic Activation: In a separate vial, dissolve the Fmoc-protected building block (3.0 equivalents) and HATU (2.9 equivalents) in DMF[5]. Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)[5].
-
Causality: HATU generates a highly reactive OAt active ester. Maintaining a slight deficit of HATU (2.9 eq vs 3.0 eq of amino acid) is a critical self-regulating step that prevents the irreversible capping of the resin-bound amine by unreacted uronium species[5].
-
-
Coupling Reaction: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
-
Causality: Extended coupling times are mandatory to overcome the high activation energy barrier imposed by the 3,3-dimethyl steric shielding[4].
-
-
System Validation: Perform a Kaiser test on a micro-cleaved sample[5].
-
Causality: A negative result (yellow beads) confirms the complete consumption of the primary amine, validating the success of the coupling cycle before proceeding[5].
-
Handling and Storage Protocols
To maintain the integrity of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid, strict environmental controls must be observed:
-
Temperature Control: The unprotected amino acid must be stored sealed at 2-8°C[1].
-
Moisture Mitigation: As a highly polar zwitterion, the compound is inherently hygroscopic. Vials must be allowed to equilibrate to room temperature within a desiccator prior to opening. Causality: Opening cold vials introduces atmospheric condensation, which degrades the compound over time and catastrophically quenches moisture-sensitive coupling reagents (like HATU) during downstream synthesis.
References
-
Wikipedia. "4-Amino-2,2,6,6-tetramethylpiperidine". Wikipedia.[Link]
-
National Institutes of Health. "Improved isolation and characterization procedure of sialylglycopeptide (HILIC-LC-MS Protocol)". NIH PMC.[Link]
Sources
Conformational Analysis of gem-Dimethyl Substituted Piperidine Derivatives: A Technical Guide for Rational Drug Design
Introduction & Mechanistic Foundations
Piperidines are among the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, the inherent flexibility of the unsubstituted piperidine ring—characterized by rapid chair-chair ring flipping and nitrogen inversion—often leads to significant entropic penalties upon binding to a target protein. The strategic installation of a gem-dimethyl group (two methyl groups on the same carbon atom) is a proven medicinal chemistry tactic to restrict this flexibility. By leveraging the 1[1], scientists can lock the molecule into a bioactive conformation, thereby enhancing target engagement and selectivity.
gem-Dimethyl substitution fundamentally alters the conformational energy landscape of the piperidine ring through highly specific steric interactions:
-
4,4-Dimethylpiperidines: In the preferred chair conformation, one methyl group must occupy an axial position, while the other is equatorial. The axial methyl group introduces severe 1,3-diaxial steric interactions with the axial protons at C2 and C6[2]. This interaction dramatically increases the energy barrier for ring-flipping, highly favoring a single rigidified chair state[2].
-
3,3-Dimethylpiperidines: The axial methyl group at C3 interacts with the axial proton at C5 and, critically, with the substituent on the nitrogen (C1). If the N-substituent is axial, the resulting 3[3] severely destabilizes the conformer, forcing the N-substituent into an equatorial position to relieve the strain.
-
2,2-Dimethylpiperidines: Substitution adjacent to the nitrogen introduces4[4] if the nitrogen lone pair or N-substituent is forced into a specific geometry, heavily biasing the rotameric state of N-acyl or N-alkyl groups.
Logical flow illustrating how gem-dimethyl substitution dictates piperidine conformational locking.
The gem-Dimethyl Effect in Drug Discovery: Causality and Impact
The restriction of conformational space is not merely a structural curiosity; it has profound pharmacological implications. By pre-organizing the piperidine ring, the entropic cost of binding is minimized. Furthermore, the lipophilic bulk of the gem-dimethyl group can shield adjacent labile sites from cytochrome P450-mediated metabolism.
A classic example is the discovery of the clinical candidate AZD4573, a potent CDK9 inhibitor. Transitioning from an unsubstituted piperidine to a5[5] yielded a 10- to 20-fold increase in potency (IC50 = 0.008 µM) and significantly increased the rate of metabolism in human liver microsomes (HLM), which was strategically desirable for achieving a short duration of target engagement[5]. Similarly, 3,3-disubstituted piperidines have been pivotal in developing orally bioavailable 6[6], where the substitution dictates the vector of the aliphatic side chain into the Trp23 pocket[6].
Table 1: Pharmacological Impact of gem-Dimethyl Substitution on Piperidine Scaffolds
| Scaffold Context | Substitution Pattern | Target | Impact on Potency (IC50) | Impact on ADME / Properties | Reference |
| AZD4573 Precursor | Unsubstituted | CDK9 | ~0.08 - 0.16 µM | Baseline solubility | [5] |
| AZD4573 Precursor | gem-dimethyl | CDK9 | 0.008 µM (10-20x increase) | Highly soluble, tuned HLM clearance | [5] |
| HDM2-p53 Inhibitor | 3,3-disubstituted | HDM2 | Sub-micromolar | Improved oral bioavailability | [6] |
| CNS Therapeutics | 3,5-dimethyl | Various | Up to 3.5x higher selectivity | Increased metabolic stability | [7] |
Analytical Workflows for Conformational Elucidation
Determining the precise 3D geometry of gem-dimethyl piperidines requires a synergistic approach combining solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy and in silico Density Functional Theory (DFT) calculations.
-
Solution-Phase NMR & VT-NMR: At room temperature, the rapid interconversion of piperidine conformers often results in time-averaged NMR signals. Variable-Temperature NMR (VT-NMR) is employed to cool the sample below the coalescence temperature, effectively "freezing" the molecule into its distinct conformers on the NMR timescale. Nuclear Overhauser Effect Spectroscopy (NOESY) is then used to map spatial proximities (e.g.,8[8]).
-
DFT Calculations: Computational modeling provides the thermodynamic grounding for the observed NMR data. By optimizing structures at high levels of theory (e.g., B3LYP/6-311+G(d,p)), scientists can calculate the relative free energies (ΔG) of the chair, boat, and twist-boat conformations, as well as the transition state barriers for ring inversion[2].
Integrated analytical workflow combining DFT calculations and VT-NMR for conformational analysis.
Experimental Protocols
Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Freezing
Objective: To determine the activation energy (ΔG‡) of the piperidine ring flip and identify the major conformer in solution. Self-Validating Step: Use a methanol standard to precisely calibrate the probe temperature before acquiring sample data, ensuring the hardware thermistor is not introducing systemic error into the Eyring calculations.
-
Sample Preparation: Dissolve 15-20 mg of the gem-dimethyl piperidine derivative in 0.6 mL of a low-freezing deuterated solvent (e.g., CD2Cl2 or Toluene-d8). Transfer to a high-quality 5 mm NMR tube.
-
Temperature Calibration: Insert a 100% methanol NMR tube. Acquire a 1H spectrum and measure the chemical shift difference (Δδ) between the methyl and hydroxyl peaks. Calculate the exact temperature using the standard Van Geet equation.
-
Baseline Acquisition: Acquire standard 1H, 13C, and NOESY spectra at 298 K. Note any line broadening indicative of intermediate exchange rates.
-
Cooling Cycle: Lower the probe temperature in 10 K increments. Allow 10 minutes for thermal equilibration at each step.
-
Coalescence Determination: Identify the coalescence temperature (Tc) where the time-averaged signal of the gem-dimethyl groups splits into two distinct singlets (representing the axial and equatorial methyls).
-
Low-Temperature Mapping: Once fully decoalesced (typically below 200 K), acquire a 2D NOESY spectrum. Analyze cross-peaks between the axial methyl group and the axial ring protons to confirm the chair conformation[8].
-
Data Analysis: Calculate the exchange rate (k) at Tc and use the Eyring equation to determine the activation free energy (ΔG‡) of the ring flip.
Protocol B: In Silico DFT Conformational Search and Optimization
Objective: To computationally validate the NMR findings and quantify the 1,3-diaxial interaction energies. Self-Validating Step: Perform a frequency calculation on all optimized geometries. The absence of imaginary frequencies confirms that the structure is a true local minimum, not a saddle point or transition state.
-
Initial Conformational Search: Use a Molecular Mechanics (MM) force field (e.g., OPLS4 or MMFF94) coupled with a 9[9] to generate a pool of all possible conformers within a 10 kcal/mol window.
-
Geometry Optimization: Select the lowest-energy conformers from the MM search. Submit these for DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set[2]. Include an implicit solvent model (e.g., PCM) matching the NMR solvent (e.g., Dichloromethane).
-
Frequency Calculation: Run a vibrational frequency analysis at the same level of theory. Verify that all frequencies are real (positive).
-
Energy Extraction: Extract the zero-point energy (ZPE) corrected electronic energies. Calculate the Boltzmann distribution at 298 K to determine the theoretical population of each conformer.
-
NMR Prediction (Optional): Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate theoretical NMR shielding tensors for the optimized minima, comparing them against the experimental low-temperature NMR data to finalize the assignment.
References
-
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. 2018. 1
-
Barlaam, B., et al. "Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies." Journal of Medicinal Chemistry. 2020. 5
-
Aguilar, D., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." PMC. 6
-
"Crystal structure, Hirshfeld surface, DFT, molecular docking of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione and cytotoxic effects..." IUCr Journals. 2025. 2
-
"Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis." TUODA. 2025.7
-
"Steric effects on the configuration at nitrogen in piperidines..." ACS Publications. 3
-
"Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations..." ACS Publications. 4
-
"Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics." ACS Publications. 2022.9
-
"Supporting Information: NMR Assignments of Piperidines." Wiley-VCH. 8
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tuodaindus.com [tuodaindus.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Implementation of 3,3-Dimethylpiperidine Scaffolds in Drug Discovery: Conformational Rigidification and Metabolic Shielding
Executive Summary
The piperidine ring is one of the most ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate basicity, improve solubility, and direct key hydrogen-bonding interactions. However, unsubstituted piperidines often suffer from high conformational flexibility and susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. To overcome these developability bottlenecks, the strategic introduction of a 3,3-dimethyl substitution has emerged as a powerful structural modification. This whitepaper provides an in-depth technical analysis of how the gem-dimethyl group at the C3 position drives conformational stability via the Thorpe-Ingold effect, sterically shields adjacent metabolic liabilities, and ultimately optimizes the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates.
Mechanistic Foundations: The Thorpe-Ingold Effect
The fundamental biophysical driver behind the success of the 3,3-dimethylpiperidine scaffold is the Thorpe-Ingold effect (or gem-dimethyl effect). When two bulky methyl groups are installed at the C3 position of the piperidine ring, their mutual steric repulsion compresses the internal C2–C3–C4 bond angle.
Causality in Design: This angle contraction forces the remaining bonds within the piperidine ring to expand, locking the heterocycle into a highly rigid chair conformation. By drastically reducing the number of accessible low-energy conformers, the molecule pays a significantly lower entropic penalty ( ΔS ) upon binding to its target receptor. This rigidification directly translates to a more favorable free energy of binding ( ΔG ), enhancing target affinity 1[1].
Caption: Logical framework of 3,3-dimethyl substitution effects on piperidine.
Conformational Stability and Target Affinity
The 3,3-dimethyl substitution is frequently utilized to exploit specific hydrophobic pockets within target proteins. A classic example is the optimization of non-prodrug thrombin inhibitors. Early unsubstituted piperidine and morpholine derivatives displayed weak activity due to suboptimal pocket filling.
By introducing a 3,3-dimethyl substitution, medicinal chemists were able to completely fill the hydrophobic S4 pocket of thrombin. The gem-dimethyl group displaced a highly energetic, buried water molecule, which provided an entropic boost that significantly improved the binding affinity to an IC 50 of 27 nM2[2]. The rigidified vectorial presentation of substituents mimics the behavior of bioisosteres like the oxetane ring, which also leverages the Thorpe-Ingold effect to direct binding trajectories3[3].
Metabolic Stability: Shielding Cytochrome P450 Liabilities
Unsubstituted piperidines are notorious for undergoing rapid CYP450-mediated α -oxidation (at C2/C6) or β -oxidation (at C3/C4), leading to ring-opening, dealkylation, or toxic reactive metabolite formation.
Causality in Shielding: The installation of a gem-dimethyl group at C3 creates immense steric bulk that physically blocks the CYP450 heme-oxo complex from accessing the abstractable protons at the adjacent C2 and C4 positions. For example, in the development of gamma-secretase inhibitors, blocking the susceptible methylene position with a gem-dimethyl group increased the metabolic half-life in human liver microsomes (HLM) by more than two-fold, despite an inherent increase in the experimental lipophilicity (logD)4[4].
The Lipophilicity Caveat: While steric shielding is powerful, it must be balanced against the lipophilic burden of the two methyl groups. During the discovery of the Selective Estrogen Receptor Degrader (SERD) AZD9833, researchers found that 3,3-dimethyl substitution on the piperidine core pushed the lipophilicity too high. This excessive greasiness dramatically increased non-specific binding to metabolizing enzymes, resulting in a paradoxical increase in turnover within rat hepatocytes5[5].
Quantitative Impact Summary
| Compound Series | Scaffold Modification | Target / Indication | Potency / Affinity Impact | Metabolic / PK Impact |
| Thrombin Inhibitors | Unsubstituted → 3,3-Dimethylpiperidine | Thrombin (S4 Pocket) | IC 50 improved to 27 nM | Displaced buried water molecule |
| Gamma-Secretase Modulators | Methylene → Gem-Dimethyl | Gamma-Secretase | Maintained nM potency | >2-fold increase in HLM half-life |
| AZD9833 (SERD) Precursors | Unsubstituted → 3,3-Dimethylpiperidine | Estrogen Receptor ( α ) | Detrimental to target potency | Dramatically increased hepatocyte turnover |
Experimental Methodologies: Self-Validating Metabolic Profiling
To accurately quantify the metabolic shielding provided by the 3,3-dimethyl substitution, a robust, self-validating In Vitro CYP450 Microsomal Stability Assay must be employed.
Step-by-Step Protocol: Liver Microsomal Stability Assay
1. Preparation & Control Integration: Prepare a 1 mg/mL solution of pooled Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4). Self-Validation: You must include Verapamil (high-clearance control) and Warfarin (low-clearance control) in parallel incubations. If Verapamil is not rapidly depleted, the microsomes are metabolically incompetent, rendering the entire plate invalid. 2. Compound Spiking: Add the 3,3-dimethylpiperidine test compound to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP450 inhibition. 3. Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes require NADPH as an obligate electron donor; initiating with NADPH ensures the enzymatic reaction starts precisely at t=0 . 4. Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction. Simultaneously, the pre-mixed IS ensures that any volumetric pipetting errors are mathematically normalized during downstream analysis. 5. Protein Precipitation & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to monitor the depletion of the parent compound and calculate intrinsic clearance ( CLint ).
Caption: Self-validating workflow for in vitro CYP450 microsomal stability profiling.
Conclusion
The 3,3-dimethylpiperidine motif is far more than a simple structural variation; it is a calculated biophysical tool. By harnessing the Thorpe-Ingold effect, medicinal chemists can lock the piperidine ring into a bioactive conformation, reducing the entropic penalty of binding. Simultaneously, the steric bulk of the gem-dimethyl group acts as a physical shield against CYP450-mediated oxidation. However, successful implementation requires a rigorous balancing act—ensuring that the metabolic stability gained through steric shielding is not offset by liabilities introduced by excessive lipophilicity.
Sources
Engineering the 4-Substituted Piperidine Acetic Acid Scaffold: A Technical Guide for Drug Discovery
An in-depth technical guide engineered for researchers, medicinal chemists, and drug development professionals.
Executive Summary
As a Senior Application Scientist specializing in pharmacophore optimization, I frequently encounter the challenge of balancing molecular rigidity with synthetic tractability. The 4-substituted piperidine acetic acid scaffold—and its chiral analogs like (2S,4R)-piperidine-4-acetic acid—has emerged as a privileged structure in modern medicinal chemistry. By providing a basic nitrogen for functionalization and an acetic acid tail for conjugation, this scaffold acts as a precise spatial director.
This whitepaper dissects the mechanistic rationale behind selecting this scaffold, reviews its pivotal applications (from squalene synthase inhibition to targeted radiopharmaceuticals), and provides field-proven, self-validating protocols for its implementation in your discovery pipeline.
Structural Rationale: The Physics of the Scaffold
The success of the piperidine-4-acetic acid core is not coincidental; it is rooted in thermodynamics and spatial geometry.
-
Entropic Advantage: Flexible aliphatic chains suffer a massive entropic penalty upon binding to a target receptor. The saturated 6-membered piperidine ring restricts the conformational space of the molecule. When the target pocket requires a specific distance between a basic amine and a hydrogen-bond acceptor (the carboxylic acid), the rigid chair conformation pre-organizes these vectors, significantly lowering the free energy of binding ( ΔG ).
-
Vectorial Projection: The 4-position substitution projects the acetic acid moiety equatorially (in its most stable conformer), creating an optimal 4-to-5 carbon equivalent spacer from the piperidine nitrogen. This geometry perfectly mimics natural substrates in enzymatic pockets or acts as a rigid linker in drug conjugates.
Pivotal Applications in Medicinal Chemistry
Squalene Synthase Inhibition (Cardiovascular/Metabolic)
Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis (converting farnesyl pyrophosphate to squalene). Because SQS is downstream of the HMG-CoA reductase pathway, its inhibition avoids the depletion of essential isoprenoids, presenting a safer alternative to statins.
Research has demonstrated that appending a piperidine-4-acetic acid moiety to a 4,1-benzoxazepine core yields highly potent SQS inhibitors [1]. The acetic acid tail mimics the pyrophosphate group of the natural substrate, acting as a competitive inhibitor.
Table 1: Comparative Efficacy of 4,1-Benzoxazepine Derivatives [1]
| Compound Derivative | Modification at 3-Position | SQS IC₅₀ (HepG2 Cells) | In Vivo ED₅₀ (Rat Liver, po) |
| 3a | Glycine conjugation | 15 nM | Not tested / Poor bioavailability |
| 3f | β -Alanine conjugation | 15 nM | Not tested / Poor bioavailability |
| 3j | Piperidine-4-acetic acid (Deacylated) | High Affinity | Low plasma level |
| 4a | Piperidine-4-acetic acid (Acetylated) | Prodrug form | 2.9 mg/kg |
Causality Insight: Compound 4a was designed as an acetylated prodrug. The acetylation masks the polarity of the piperidine nitrogen, facilitating oral absorption. Once in the hepatic system, it is rapidly hydrolyzed to the active deacylated metabolite 3j , achieving a highly targeted accumulation in the liver where cholesterol synthesis occurs.
PSMA-Targeted Drug Delivery (Oncology)
In prostate cancer oncology, targeting the Prostate-Specific Membrane Antigen (PSMA) is the gold standard. While the glutamate-urea-lysine (EuK) motif is the primary binding pharmacophore, the linker connecting EuK to the cytotoxic payload or radioligand heavily dictates the drug's pharmacokinetic profile. Analogs of (2S,4R)-piperidine-4-acetic acid are increasingly utilized as rigid linker scaffolds to orient the payload away from the binding pocket, preventing steric clashes while improving metabolic stability against serum proteases [2].
CCR5 Receptor Modulation (Immunology)
Piperidine-4-acetic acid derivatives have also been patented as potent agonists and antagonists of the CC chemokine receptor 5 (CCR5) [3]. The basic piperidine nitrogen interacts with the conserved acidic residues in the transmembrane helices of CCR5, while the acetic acid tail allows for modular tuning of the compound's lipophilicity to cross the blood-brain barrier for neuro-HIV applications.
Visualizations of Mechanism and Workflow
To conceptualize the integration of this scaffold, the following diagrams map both the biological mechanism of action and the synthetic workflow.
Caption: Mechanism of squalene synthase competitive inhibition by piperidine-4-acetic acid derivatives.
Caption: Step-by-step synthetic and validation workflow for piperidine-4-acetic acid scaffolds.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are caught early in the discovery phase.
Protocol A: Amide Coupling of Piperidine-4-Acetic Acid to a Target Pharmacophore
Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) rather than harsh chlorinating agents (like SOCl₂) to activate the acetic acid. This prevents the epimerization of any chiral centers (e.g., if using the 2S,4R enantiomer) and avoids the degradation of sensitive functional groups on the piperidine ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the N-protected piperidine-4-acetic acid in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.
-
Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours.
-
Self-Validation Check: Pull a 10 µL aliquot, quench in methanol, and run LC-MS. You must observe the mass of the NHS-ester intermediate before proceeding. If absent, check the moisture content of your DMF.
-
-
Coupling: Add 1.1 eq of the target amine (e.g., the 4,1-benzoxazepine core) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours at room temperature.
-
Workup: Dilute with Ethyl Acetate (AcOEt) and wash sequentially with 5% KHSO₄ (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane/AcOEt gradient).
Protocol B: In Vitro Squalene Synthase Inhibition Assay
Causality: We utilize HepG2 (human liver carcinoma) cells rather than purified recombinant enzyme alone. HepG2 cells retain intact, endogenous cholesterol biosynthesis pathways, meaning the assay simultaneously validates SQS inhibition and cellular permeability.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate and incubate for 24 hours.
-
Starvation: Wash cells with PBS and switch to lipid-depleted serum medium for 12 hours to upregulate endogenous SQS expression.
-
Treatment: Treat cells with serial dilutions of the piperidine-4-acetic acid derivative (e.g., 0.1 nM to 10 µM).
-
Internal Control: Treat a parallel set of wells with Zaragozic Acid A (a known, potent SQS inhibitor) to establish a baseline IC₅₀ for normalization.
-
-
Radiolabeling: Add [¹⁴C]-acetate (1 µCi/well) and incubate for 4 hours.
-
Extraction & Readout: Lyse the cells, extract lipids using Hexane/Isopropanol (3:2 v/v), and separate the non-saponifiable fraction (containing cholesterol and squalene) via Thin Layer Chromatography (TLC). Quantify the [¹⁴C] incorporation using a scintillation counter.
-
Validation: A successful competitive inhibitor will show a dose-dependent decrease in[¹⁴C]-cholesterol and a corresponding accumulation of upstream [¹⁴C]-farnesyl pyrophosphate.
References
-
Synthesis of Novel 4,1-Benzoxazepine Derivatives as Squalene Synthase Inhibitors and Their Inhibition of Cholesterol Synthesis Source: Journal of Medicinal Chemistry (ACS Publications), 2002. URL:[Link] [1]
- Piperidine-4-acetic acid derivatives and their use Source: Patent WO2009015166A1 (Euroscreen SA). URL: [3]
Structural Advantages of gem-Dimethyl Groups in Medicinal Chemistry Scaffolds
Executive Summary
The gem-dimethyl group—characterized by two methyl substituents attached to a single sp³-hybridized carbon atom—is a foundational structural motif in rational drug design. Frequently observed in clinical natural products such as taxanes and epothilones ()[1], this seemingly simple moiety exerts profound effects on a molecule's physicochemical, pharmacokinetic, and pharmacodynamic profiles. By strategically incorporating gem-dimethyl groups, medicinal chemists can lock bioactive conformations, shield vulnerable metabolic soft spots, and fine-tune lipophilicity to optimize lead compounds[1].
Mechanistic Pillar I: The Thorpe-Ingold Effect and Conformational Pre-organization
The most celebrated structural advantage of the gem-dimethyl group is the Thorpe-Ingold effect, historically referred to as "angle compression" ()[2]. When hydrogen atoms on an acyclic carbon chain are replaced by bulkier methyl groups, the internal bond angle (θ) between the remaining substituents decreases due to severe steric repulsion between the newly introduced methyls[2][3].
This compression forces the functional termini of the molecule closer together. Thermodynamically, this induces a "reactive rotamer effect," restricting the conformational flexibility of the acyclic precursor[4]. In medicinal chemistry, this entropic restriction is highly advantageous: it pre-organizes the molecule into its bioactive conformation[1]. Consequently, the entropic penalty typically incurred upon target binding is significantly reduced, leading to enhanced target engagement, potency, and selectivity[1].
Thermodynamic shift driven by the Thorpe-Ingold effect to lock bioactive conformations.
Mechanistic Pillar II: Metabolic Stability and Pharmacokinetics (DMPK)
Metabolic attrition is a primary cause of failure in lead optimization. The gem-dimethyl group serves as a robust steric shield against enzymatic degradation, directly improving the pharmacokinetic profile of a drug candidate ()[5].
-
CYP450 Shielding: The carbon-hydrogen bonds of unsubstituted alkyl chains are highly susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance[5]. Substituting these protons with a gem-dimethyl group completely blocks oxidation at that specific sp³ carbon[5][6].
-
Protection of Adjacent Labile Sites: The steric bulk of the twin methyl groups extends to adjacent functional groups, such as esters or amides, sterically hindering the approach of hydrolytic enzymes like esterases and proteases[1][5].
Bioisosteric Considerations: While gem-dimethyl groups improve metabolic stability, they invariably increase the molecule's lipophilicity (LogP), which can negatively impact aqueous solubility[5]. To counteract this, medicinal chemists frequently employ oxetanes (four-membered cyclic ethers) as polar bioisosteres[5][6]. Oxetanes occupy a similar spatial volume but introduce a hydrogen-bond acceptor, reducing lipophilicity while maintaining CYP resistance[5][6].
Quantitative Comparison of Metabolic Stability
The following table summarizes the general physicochemical shifts observed when transitioning from an unsubstituted chain to a gem-dimethyl group, and subsequently to an oxetane bioisostere.
| Structural Motif | Lipophilicity (LogP Shift) | CYP450 Oxidation Susceptibility | Intrinsic Clearance (CLint) | Aqueous Solubility |
| Unsubstituted (-CH₂-) | Baseline | High | High | Baseline |
| gem-Dimethyl (-C(CH₃)₂-) | +0.5 to +1.0 | Low | Low | Decreased |
| Oxetane Bioisostere | -0.2 to -0.5 | Very Low | Very Low | Significantly Increased |
Mechanistic Pillar III: Physicochemical Tuning and Molecular Planarity
Beyond metabolic shielding, gem-dimethyl groups can fundamentally alter the 3D topology of a scaffold. For highly conjugated, planar molecules, poor aqueous solubility and off-target intercalation are common liabilities[7].
Introducing a gem-dimethyl group at a benzylic or allylic position forces a structural deviation from planarity due to severe steric clashes[7]. For example, in the modification of the natural product tylophorine, the addition of a gem-dimethyl group disrupted intermolecular π-π stacking ()[7]. This disruption not only dramatically improved aqueous solubility but also optimized the molecule's hydrophilicity to prevent excessive blood-brain barrier (BBB) penetration, thereby mitigating central nervous system (CNS) toxicity while maintaining potent anti-cancer activity[7].
Experimental Workflow: Validating gem-Dimethyl Effects in Lead Optimization
To empirically validate the metabolic advantages of a gem-dimethyl substitution, researchers employ in vitro liver microsomal stability assays[5]. This protocol is a self-validating system designed to isolate and quantify CYP-mediated metabolism.
Protocol: In Vitro Microsomal Stability Assay
-
Causality & Design: Liver microsomes contain high concentrations of CYP enzymes. By comparing the degradation rate of the parent compound against the gem-dimethyl analogue, chemists can quantify the exact increase in metabolic half-life[5].
-
Compound Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Rationale: Ensures the compound is fully dissolved and maintained at a physiologically relevant pH.
-
-
Microsome Incubation: Add human or rat liver microsomes (0.5 mg/mL protein concentration) to the mixture and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation (The Trigger): Add NADPH (1 mM final concentration) to initiate the reaction.
-
Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, CYP-mediated oxidation cannot occur.
-
Self-Validation Control: Run a parallel "-NADPH" control. If the compound degrades without NADPH, the instability is due to non-CYP enzymes (e.g., esterases), definitively proving the degradation mechanism.
-
-
Time-Point Quenching: At specific intervals (e.g., 0, 15, 30, 60 minutes), extract an aliquot and immediately mix it with 3 volumes of cold target-grade acetonitrile containing an internal standard.
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean downstream analysis.
-
-
Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug.
-
Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ), half-life ( t1/2 ), and intrinsic clearance ( CLint ).
Step-by-step workflow for in vitro liver microsomal stability assay.
Conclusion
The gem-dimethyl group remains a cornerstone of medicinal chemistry. Whether leveraged for its Thorpe-Ingold conformational locking, its robust metabolic shielding, or its ability to disrupt problematic molecular planarity, this simple di-substitution offers a multifaceted approach to overcoming complex lead optimization hurdles.
References
-
Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]
-
Zhang, C., et al. (2023). "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability." Acta Materia Medica.[Link]
-
WikiDoc. "Thorpe-Ingold effect." The Free Medical Encyclopedia.[Link]
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thorpe-Ingold effect - wikidoc [wikidoc.org]
- 3. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
Methodological & Application
Designing Conformationally Restricted Analogues Using 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid: An Application Note and Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Conformational Restriction in Drug Design
In the intricate dance of molecular recognition, the three-dimensional shape of a ligand is paramount to its interaction with a biological target. Flexible molecules can adopt a multitude of conformations in solution, only one or a few of which may be the "bioactive conformation" responsible for the desired pharmacological effect. This conformational flexibility can come at an entropic cost upon binding and may allow for off-target interactions, leading to undesirable side effects. The strategy of conformational restriction aims to pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and enhancing potency and selectivity. The piperidine scaffold is a cornerstone in medicinal chemistry, featuring in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specialized building block, 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid , as a powerful tool for imparting conformational rigidity in novel chemical entities.
The core advantage of this scaffold lies in the gem-dimethyl substitution at the 3-position of the piperidine ring. This structural feature, often referred to as the Thorpe-Ingold effect, significantly influences the conformational equilibrium of the ring. The steric bulk of the gem-dimethyl group restricts the ring's ability to undergo chair-chair interconversion, effectively locking it into a preferred conformation.[3][4] This pre-organization can lead to a more defined spatial orientation of the substituents at the 4-position—the amino and acetic acid moieties—which are crucial for interaction with biological targets. By incorporating this rigid scaffold, researchers can design analogues with reduced conformational ambiguity, potentially leading to compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[5]
The 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid Scaffold: A Privileged Building Block
The subject of this guide, 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid, is a non-proteinogenic amino acid that offers a unique combination of structural features for the design of conformationally restricted analogues. Its utility spans from the synthesis of peptidomimetics to the construction of novel small molecule scaffolds.
Key Structural Features and Their Implications:
-
Gem-Dimethyl Group: As previously mentioned, this is the primary driver of conformational restriction. It encourages a stable chair conformation of the piperidine ring, influencing the orientation of other substituents.
-
Quaternary Center at C4: The substitution pattern at the 4-position creates a sterically hindered environment, which can be advantageous in shielding susceptible bonds from metabolic degradation.
-
Amino Group: This primary amine serves as a key interaction point, capable of forming hydrogen bonds or salt bridges with biological targets. It also provides a handle for further synthetic elaboration.
-
Acetic Acid Moiety: The carboxylic acid group offers another point for polar interactions and can be used for amide bond formation, for example, in the incorporation of this scaffold into a peptide backbone.
The strategic placement of these functional groups on a rigidified piperidine core allows for the precise positioning of pharmacophoric elements in three-dimensional space, a critical aspect of rational drug design.
Conceptual Workflow for Utilizing the Scaffold
The process of designing and evaluating analogues based on this scaffold can be systematically approached.
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conformation of gem-disubstituted alkylarylpiperidines and their implication in design and synthesis of a conformationa… [ouci.dntb.gov.ua]
- 5. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for derivatizing the secondary amine in dimethylpiperidin-4-yl acetic acid
Introduction & Structural Context
Dimethylpiperidin-4-yl acetic acid derivatives are highly valued building blocks in modern medicinal chemistry. The incorporation of gem-dimethyl groups (typically at the C2 or C3 positions of the piperidine ring) provides critical conformational restriction. This structural rigidity is frequently leveraged to lock peptidomimetics into their active conformations, a strategy successfully employed in the development of potent GPIIb/IIIa integrin antagonists[1] and advanced Prostate-Specific Membrane Antigen (PSMA) radioligands[2].
However, derivatizing the secondary amine in this scaffold presents unique synthetic challenges that require precise experimental design.
Reaction Design: Overcoming Zwitterionic and Steric Challenges
As a Senior Application Scientist, it is crucial to understand the physicochemical barriers of the starting material before executing a protocol:
-
The Zwitterionic Barrier: Like all amino acids, dimethylpiperidin-4-yl acetic acid exists as a zwitterion at neutral pH. It is virtually insoluble in standard organic solvents (e.g., dichloromethane, ethyl acetate). Derivatization requires either pH-controlled aqueous environments or transient organic protection[3].
-
The Steric Barrier: The gem-dimethyl groups introduce severe steric hindrance around the secondary amine. This drastically reduces the nitrogen's nucleophilicity compared to unhindered piperidines[4]. Standard amide coupling conditions (e.g., HATU/DIPEA) or unoptimized reductive aminations often stall or result in poor yields[5]. To force these reactions to completion, highly electrophilic reagents (acid chlorides) or catalytic activation (acetic acid for iminium formation) must be employed.
Derivatization Workflows
Divergent derivatization workflows for dimethylpiperidin-4-yl acetic acid.
Experimental Protocols
Protocol A: Aqueous Biphasic N-Boc Protection (Schotten-Baumann)
Causality & Rationale: To protect the amine while leaving the carboxylic acid free, a biphasic Schotten-Baumann system is used. The 1M NaOH deprotonates both the carboxylic acid (ensuring aqueous solubility) and the secondary amine (pKa ~10.5, making it nucleophilic). The biphasic THF/water system partitions the Boc-anhydride into the organic layer, minimizing its hydrolysis while maintaining a high local concentration at the solvent interface.
Step-by-Step Methodology:
-
Suspend dimethylpiperidin-4-yl acetic acid (1.0 eq, 10 mmol) in a mixture of 1M NaOH (aq) (25 mL) and THF (25 mL).
-
Stir vigorously at 0 °C. The zwitterion will dissolve as it converts to the sodium salt.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol) dropwise as a solution in 10 mL THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Self-Validating Workup: Transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Boc₂O and non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Validation checkpoint: The zwitterion is destroyed because the Boc-protected amine cannot be protonated. The product will precipitate or form a milky suspension.
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected acid.
Protocol B: N-Acylation via Transient Silylation
Causality & Rationale: Direct amidation of hindered dimethylpiperidines using standard coupling agents often fails. Furthermore, the zwitterion is insoluble in DCM. By introducing Trimethylsilyl chloride (TMS-Cl), the carboxylic acid is transiently converted into a highly lipophilic silyl ester, immediately solubilizing the intermediate[3]. This homogeneous environment allows the use of highly reactive acid chlorides to overcome the steric barrier of the secondary amine. Base selection is critical here; N,N-Diisopropylethylamine (DIPEA) is preferred over weaker bases like N-methylmorpholine (NMM) to ensure complete deprotonation during the acylation of hindered substrates[6].
Step-by-Step Methodology:
-
Suspend the amino acid (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (25 mL) under an inert nitrogen atmosphere.
-
Add DIPEA (3.5 eq, 17.5 mmol) followed by TMS-Cl (2.5 eq, 12.5 mmol). Stir at room temperature for 1.5 hours. Validation checkpoint: The opaque suspension will transition into a clear, homogeneous solution as the TMS-ester forms.
-
Cool the solution to 0 °C and add the desired acid chloride (R-COCl) (1.2 eq, 6 mmol) dropwise.
-
Stir for 4 hours, allowing the reaction to naturally warm to room temperature.
-
Self-Validating Workup: Quench the reaction by adding 10 mL of Methanol. Causality: Methanol rapidly and selectively hydrolyzes the transient TMS-ester back to the free carboxylic acid.
-
Concentrate the mixture, then partition between Ethyl Acetate (50 mL) and 1M HCl (30 mL). The acidic wash removes DIPEA and any unreacted secondary amine.
-
Dry the organic layer (Na₂SO₄) and concentrate. Confirm completion via TLC (Ninhydrin stain); the product spot will not stain purple, confirming the absence of the free amine.
Protocol C: Reductive Amination (N-Alkylation)
Causality & Rationale: The steric bulk of the dimethylpiperidine ring drastically slows the initial nucleophilic attack on the aldehyde to form the hemiaminal, as well as the subsequent dehydration to the iminium ion[5]. Acetic acid is added as a catalyst to protonate the aldehyde carbonyl and facilitate dehydration, ensuring the iminium forms fast enough to be trapped by Sodium triacetoxyborohydride (NaBH(OAc)₃).
Step-by-Step Methodology:
-
Suspend the amino acid (1.0 eq, 5 mmol) and the target aldehyde (1.2 eq, 6 mmol) in 1,2-Dichloroethane (DCE) (25 mL).
-
Add glacial acetic acid (1.5 eq, 7.5 mmol) and stir at room temperature for 2 hours to pre-form the iminium ion.
-
Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) in three distinct portions over 15 minutes to control gas evolution.
-
Stir the reaction at room temperature for 24 hours. Note: Hindered amines require extended reaction times.
-
Self-Validating Workup: Quench with saturated aqueous NaHCO₃ (20 mL). To isolate the zwitterionic product, adjust the aqueous phase to the molecule's isoelectric point (typically pH 4.5 - 5.5) using 1M HCl until the product precipitates. Alternatively, concentrate the quenched mixture and purify directly via reverse-phase C18 chromatography.
Quantitative Data Summarization
| Derivatization Strategy | Reagents & Conditions | Steric Tolerance | Typical Yield | Analytical Validation (LC-MS / TLC) |
| N-Boc Protection | Boc₂O, NaOH, THF/H₂O | High | 85–95% | Ninhydrin negative;[M+H]⁺ shifts by +100 Da |
| N-Acylation | TMS-Cl, DIPEA, R-COCl, DCM | Moderate | 70–85% | Ninhydrin negative; [M+H]⁺ shifts by acyl mass |
| N-Alkylation | R-CHO, NaBH(OAc)₃, AcOH, DCE | Low–Moderate | 50–75% | Ninhydrin color change; Shift in retention time |
References
-
[5] Caflisch, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Medicinal Chemistry Letters (UZH). URL:[Link]
-
[6] ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL:[Link]
-
[4] NIH. (2021). Iron-Catalyzed Oxyfunctionalization of Aliphatic Amines at Remote Benzylic C–H Sites. Journal of the American Chemical Society. URL:[Link]
-
[2] Gao, X., et al. (2023). Synthesis, Evaluation, and First-in-Human Study of a Novel PSMA Radioligand Bearing Beta 3-Amino Acid Linkage. Advanced Healthcare Materials. URL:[Link]
-
[1] Hayashi, Y., et al. (1998). GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure. Journal of Medicinal Chemistry. URL:[Link]
-
[3] NIH. (2018). Membrane-Permeable Octanoyloxybenzyl-Masked cNMPs As Novel Tools for Non-Invasive Cell Assays. Molecules (PMC). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Membrane-Permeable Octanoyloxybenzyl-Masked cNMPs As Novel Tools for Non-Invasive Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Oxyfunctionalization of Aliphatic Amines at Remote Benzylic C–H Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Characterization of Pharmaceutical Salts of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
Executive Summary
The optimization of an active pharmaceutical ingredient (API) through salt screening is a critical phase in drug development, directly impacting the molecule's solubility, stability, and manufacturability. This application note provides a comprehensive, field-validated guide for the preparation of pharmaceutical salts of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (CAS 1693644-96-0)[1].
Due to its complex zwitterionic nature—possessing both acidic and basic functional groups—this molecule presents unique challenges and opportunities in solid-state chemistry. This guide details the chemical rationale, thermodynamic causality, and step-by-step methodologies for synthesizing both cationic and anionic salts of this compound, ensuring robust protocols for drug development professionals.
Chemical Rationale & Causality in Salt Selection
The Amphoteric Nature of the API
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is an ampholyte characterized by three distinct ionizable centers[1]:
-
Carboxylic Acid (-COOH): Expected pKa ~ 3.5 – 4.5.
-
Primary Amine (-NH 2 ): Expected pKa ~ 9.0 – 10.0.
-
Secondary Amine (Piperidine ring): Expected pKa ~ 10.0 – 11.0.
At physiological pH, the molecule exists primarily as a zwitterion, which often results in strong crystal lattice energies and consequently poor aqueous solubility. Salt formation disrupts this lattice, significantly improving the dissolution rate and apparent solubility[2].
The ΔpKa Rule and Counterion Selection
To ensure the formation of a stable, true ionic salt rather than a non-ionic co-crystal, the pKa difference ( ΔpKa ) between the API and the counterion must be greater than 3[3]. Furthermore, regulatory bodies such as the FDA classify solid-state forms as salts only when complete proton transfer is validated; otherwise, they are classified as pharmaceutical co-crystals[4].
-
Targeting the Amines (Cationic Salts): To protonate the basic nitrogens ( pKa > 9), strong acids such as Hydrochloric Acid ( pKa ~ -6) or Methanesulfonic Acid ( pKa ~ -1.9) are required.
-
Targeting the Carboxylic Acid (Anionic Salts): To deprotonate the acid ( pKa ~ 4), strong bases such as Sodium Hydroxide (conjugate acid pKa ~ 15.7) are utilized.
Workflow & Equilibria Visualization
The following diagrams illustrate the pH-dependent protonation states of the API and the logical progression of the high-throughput salt screening workflow.
Fig 1. pH-dependent protonation states of the zwitterionic API.
Fig 2. High-throughput salt screening and validation workflow.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues during the procedures serve as in-process controls to confirm thermodynamic shifts and phase changes.
Protocol A: Preparation of the Dihydrochloride Salt
Objective: Fully protonate both the primary and secondary amines to maximize aqueous solubility[2]. Causality: Ethanol is selected as the primary solvent because it provides moderate solubility for the free zwitterion but extremely low solubility for the highly polar, dicationic chloride salt, driving the crystallization equilibrium forward.
-
Dissolution: Suspend 1.0 g (5.37 mmol) of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Acid Addition: Under continuous magnetic stirring at 25°C, slowly add 2.5 equivalents (13.4 mmol, ~1.1 mL of 12M aqueous HCl) dropwise.
-
Self-Validation Check: The opaque suspension will clarify into a homogeneous, transparent solution as the dicationic species forms, confirming successful protonation and disruption of the zwitterionic lattice.
-
-
Crystallization: Stir the solution for 30 minutes. Cool the flask to 0–5°C using an ice bath. Induce supersaturation and nucleation by adding 5 mL of methyl tert-butyl ether (MTBE) dropwise.
-
Causality: MTBE acts as an anti-solvent, drastically lowering the dielectric constant of the mixture and forcing the ionic salt out of solution.
-
-
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with 2 x 5 mL of cold MTBE to remove residual acid and aqueous moisture.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to a constant weight.
Protocol B: Preparation of the Monomesylate Salt
Objective: Selectively protonate the most basic nitrogen (piperidine ring) to form a mono-salt. Mesylate salts often exhibit superior crystal habits and lower hygroscopicity compared to hydrochlorides[3].
-
Dissolution: Dissolve 1.0 g of the API in 10 mL of a 9:1 Tetrahydrofuran (THF)/Water mixture at 40°C.
-
Acid Addition: Add exactly 1.05 equivalents of Methanesulfonic acid (MsOH) diluted in 2 mL of THF dropwise.
-
Causality: A strict stoichiometric limitation (slight excess) ensures complete mono-protonation without risking the formation of a di-mesylate salt, which could lead to a mixed-phase product.
-
-
Crystallization: Remove the heat source and allow the solution to cool to room temperature slowly over 2–3 hours. Slow cooling promotes the growth of large, well-defined, thermodynamically stable crystals rather than amorphous precipitates.
-
Isolation: Filter the crystals, wash with 5 mL of cold THF, and dry under vacuum at 45°C.
Protocol C: Preparation of the Sodium Salt
Objective: Deprotonate the carboxylic acid to form an anionic salt, ideal for liquid formulations where acidic amine salts may cause formulation incompatibilities.
-
Dissolution: Suspend 1.0 g of the API in 10 mL of Methanol.
-
Base Addition: Add 1.0 equivalent of Sodium Hydroxide (5.37 mL of a 1M methanolic NaOH solution).
-
Self-Validation Check: The mixture will turn clear rapidly, as the anionic sodium salt is highly soluble in methanol.
-
-
Solvent Evaporation: Concentrate the solution under reduced pressure (rotary evaporation) until a viscous, syrupy residue forms.
-
Trituration: Add 15 mL of Acetone to the residue and triturate vigorously with a glass rod.
-
Causality: Acetone strips away the tightly bound residual methanol through solvent exchange and forces the highly polar sodium salt to crystallize into a free-flowing solid.
-
-
Isolation: Filter the solid rapidly (sodium salts can be hygroscopic) and dry under vacuum at 50°C.
Data Presentation & Analytical Validation
To compare the efficacy of the salt screening, quantitative parameters and expected outcomes are summarized below. Analytical validation of the isolated salts must be conducted using X-ray Powder Diffraction (XRPD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) to determine melting points and detect polymorphs, and 1 H-NMR to confirm the stoichiometry of the counterion.
Table 1: Physicochemical Profile of the Free API
| Parameter | Value / Description |
| Formula | C 9 H 18 N 2 O 2 |
| Molecular Weight | 186.25 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 75.35 Ų |
| LogP | 0.1781 |
Table 2: Summary of Salt Screening Parameters and Expected Outcomes
| Salt Form | Counterion | Eq. Used | Solvent System | Isolation Method | Expected Outcome / Advantage |
| Dihydrochloride | HCl | 2.5 | Ethanol / MTBE | Anti-solvent precipitation | Maximum aqueous solubility; potential for high hygroscopicity. |
| Monomesylate | MsOH | 1.05 | THF / Water | Cooling crystallization | Excellent crystallinity; lower hygroscopicity than HCl salt. |
| Sodium Salt | NaOH | 1.0 | Methanol / Acetone | Evaporation & Trituration | High solubility at neutral/basic pH; avoids acidic microenvironment. |
Sources
Troubleshooting & Optimization
Technical Support Center: Coupling Strategies for 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
Welcome to the technical support guide for navigating the synthetic challenges associated with 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid. This molecule presents a significant steric challenge for standard amide bond formation due to its unique structure. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve successful coupling reactions.
The core difficulty in coupling this molecule stems from two structural features:
-
A Quaternary α-Carbon: The primary amino group is located on a quaternary carbon, creating a highly congested environment analogous to a neopentyl amine.
-
A gem-Dimethyl Group: The adjacent 3,3-dimethyl substitution further increases steric bulk, restricting access to the reactive amino center.
Standard coupling conditions often result in low to no yield, necessitating specialized reagents and optimized protocols. This guide is structured to walk you through understanding the problem, troubleshooting common failures, and implementing advanced strategies for success.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt, DCC) failing with this amine? A: Your standard protocol is likely failing due to severe steric hindrance.[1][2] The bulky gem-dimethyl group and the quaternary carbon create a physical barrier that prevents the activated ester of your coupling partner from approaching the nucleophilic amino group. Reagents like EDC and DCC form an O-acylisourea intermediate that is often not reactive enough to overcome this significant energy barrier, leading to reaction failure or decomposition of the activated species.[3]
Q2: What are the immediate signs that steric hindrance is the primary cause of my low yield? A: Key indicators include:
-
Recovery of Starting Materials: The most common sign is observing significant amounts of both your carboxylic acid and the 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid starting materials after the reaction.[4]
-
Sequence-Dependent Failure: If you are building a larger molecule and the coupling fails specifically at the step involving this amino acid, it strongly points to a steric issue.[1]
-
Formation of Side Products: You may observe byproducts from the decomposition of the coupling reagent or the activated carboxylic acid, rather than the desired amide.
Q3: Can I just increase the reaction temperature or time to force the reaction to completion? A: While extending the reaction time and gently increasing the temperature can sometimes help overcome the activation energy barrier, this approach has significant risks.[1][5] Forcing conditions can lead to the epimerization of chiral centers in your coupling partner and can promote the degradation of sensitive functional groups or the coupling reagents themselves. This strategy should be used cautiously and in conjunction with more potent coupling reagents.[4]
Troubleshooting Guide for Failed Coupling Reactions
This section provides a systematic approach to diagnosing and solving issues encountered during the coupling of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid.
Problem: Low to No Product Formation with Standard Reagents
This is the most common failure mode. The workflow below will guide you to a more effective strategy.
Caption: Troubleshooting workflow for low coupling efficiency.
Solution 1: Employ High-Potency Coupling Reagents
For sterically demanding couplings, standard carbodiimides are insufficient. You must use more powerful activating agents that generate highly reactive intermediates.[6][7]
-
Uronium/Aminium Salts (HATU, HCTU, COMU): These reagents are among the most effective for hindered couplings.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for example, reacts with the carboxylic acid to form a highly reactive O-acylisouronium species that can overcome the steric barrier. They are known to suppress racemization, which is crucial if your carboxylic acid partner is chiral.[4][8]
-
Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices. PyAOP is particularly noted for its effectiveness in coupling N-methylated (a form of steric hindrance) and other hindered amino acids.[4][8]
-
Acyl Fluoride Intermediates: Converting the carboxylic acid to an acyl fluoride is a powerful strategy.[9] The fluorine atom is very small, minimizing steric clash between the two coupling partners.[9][10] This can be achieved using reagents like BTFFH or XtalFluor-E, which allow for in-situ formation of the acyl fluoride under mild conditions.[9][10]
Data Summary: Coupling Reagent Selection Guide
| Reagent Class | Examples | Suitability for this Coupling | Key Advantages | Potential Drawbacks |
| Carbodiimides | EDC, DCC, DIC | Very Low | Inexpensive, widely available. | Insufficient reactivity for severe steric hindrance.[3] |
| Uronium/Aminium | HATU, HCTU, COMU | Excellent | High reactivity, fast reactions, low racemization.[4][8] | Higher cost, potential for guanidinylation side reaction with excess reagent.[4] |
| Phosphonium | PyBOP, PyAOP | Excellent | Very effective for hindered systems, low racemization.[8] | Higher cost, byproducts can sometimes complicate purification. |
| Acyl Halide Precursors | BTFFH, XtalFluor-E, (COCl)₂ | Excellent | Minimizes steric clash at the activated acid, highly reactive.[9][10] | Requires careful handling of fluorinating/chlorinating agents. |
Solution 2: Optimize Reaction Conditions
Even with the best reagents, conditions matter.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will not compete with the primary amine as a nucleophile.[4]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or NMP are generally the best choice as they effectively solvate the reactants.
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the hindered amine can significantly improve yields by ensuring the activated species is fully formed.[4]
Solution 3: Advanced & Alternative Synthetic Strategies
If the above methods still provide unsatisfactory results, more unconventional approaches may be necessary.
-
Weinreb Amide Synthesis: This method involves converting a sterically hindered carboxylic acid into an N-methoxy-N-methyl (Weinreb) amide. This can be achieved efficiently even with hindered acids using reagents like methanesulfonyl chloride and N,O-dimethylhydroxylamine.[11][12] While typically used to synthesize ketones, the Weinreb amide itself is a stable, activated carbonyl species that can sometimes undergo further transformations to the desired amide under specific conditions.[13][14][15]
-
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a powerful tool that forms an α-acylamino amide from an amine, a carboxylic acid, a ketone/aldehyde, and an isocyanide in a single pot.[16] This reaction often succeeds where traditional methods fail because its mechanism, involving the formation of a nitrilium ion intermediate, is less susceptible to steric hindrance.[17][18] This would require a significant redesign of the synthetic route but can be a viable solution for constructing highly complex and hindered structures.[19][20]
Caption: Conceptual workflow of the Ugi four-component reaction.
Experimental Protocols
Protocol 1: High-Yield Coupling using HATU
This protocol provides a general method for the acylation of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid using HATU, a highly effective uronium salt coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (or its ester derivative) (1.0-1.2 eq)
-
HATU (1.2-1.5 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA under an inert atmosphere (e.g., Nitrogen or Argon).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe the solution become clear as the reagents dissolve and the acid is activated.
-
Coupling: Add the hindered amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered systems, the reaction may require 12-24 hours. Gentle heating (40-50 °C) can be applied cautiously if the reaction is slow, but monitor for potential side products or epimerization.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling
This protocol is effective for couplings where minimizing the steric bulk of the activated species is critical.[10]
Materials:
-
Carboxylic acid (1.0 eq)
-
BTFFH (1.1 eq)
-
2,4,6-Collidine or DIPEA (2.0 eq)
-
Anhydrous DCM
-
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (or its ester derivative) (1.1 eq)
Procedure:
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. Add 2,4,6-collidine followed by BTFFH. Stir at room temperature for 1 hour. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed assuming formation.
-
Amine Addition: Add the hindered amine to the reaction mixture containing the in-situ generated acyl fluoride.
-
Coupling Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40 °C in a sealed vessel.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1. The byproducts from BTFFH are generally water-soluble and easily removed during the aqueous workup.
References
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(3), 142-145. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
-
Fiveable. (2025). Steric Hindrance Definition. [Link]
-
Kamer, P. C. J., et al. (2021). Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H-Pyrazoles. The Journal of Organic Chemistry, 86(15), 10245–10253. [Link]
-
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Ohkami, H., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(40), 9319–9327. [Link]
-
Floreancig, P. E., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 50(44), 10433-10436. [Link]
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]
- BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
-
MACBS. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]
-
Koedjikov, A. H., et al. (2001). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1662-1670. [Link]
-
Subasinghe, L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6245–6249. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
- BenchChem. (2025). Overcoming steric hindrance in substituted diene reactions.
-
Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 116(20), 12902–12935. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50–67. [Link]
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11629-11634. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]
-
Wikipedia. (n.d.). Ugi reaction. [Link]
-
Kim, T., et al. (2014). Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes. Chemical Communications, 50(74), 10831-10834. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. [Link]
-
ChemRxiv. (2022). Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Multicomponent Reactions [organic-chemistry.org]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Optimizing Fmoc-Protection of 3,3-Dimethylpiperidine Intermediates
Welcome to the dedicated support center for troubleshooting and optimizing the Fmoc-protection of 3,3-dimethylpiperidine and related sterically hindered intermediates. This guide is designed for researchers, chemists, and process development scientists who are navigating the unique challenges posed by this transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve problems effectively.
Introduction: The Challenge of Steric Hindrance
The 3,3-dimethylpiperidine moiety is a valuable building block in medicinal chemistry due to its ability to impart specific conformational constraints on molecules, often leading to improved metabolic stability and target affinity. However, the gem-dimethyl group adjacent to the secondary amine presents a significant steric barrier, making standard N-acylation reactions, including Fmoc-protection, notoriously difficult. Low yields, incomplete conversions, and challenging purifications are common hurdles. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Fmoc-protection of 3,3-dimethylpiperidine. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run the reaction and your TLC/LC-MS analysis shows mostly starting material with little to no desired Fmoc-protected product.
Potential Cause A: Insufficient Reagent Reactivity
The standard Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) may not be electrophilic enough to overcome the steric hindrance of the 3,3-dimethylpiperidine.
Solution:
-
Switch to a More Reactive Fmoc Reagent: Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is often a suitable alternative. However, for highly hindered amines, Fmoc-pentafluorophenyl ester (Fmoc-O-Pfp) or Fmoc-N-hydroxysuccinimide are known to be more reactive and can significantly improve yields.
-
In Situ Activation: While less common for Fmoc, consider activation strategies if you are limited to Fmoc-Cl. This is more of a general principle for difficult acylations.
Potential Cause B: Inappropriate Base Selection
The choice of base is critical. A base that is too weak will not sufficiently deprotonate the piperidinium salt, while a base that is too strong or sterically unhindered can lead to side reactions with the Fmoc reagent itself.
Solution:
-
Use a Non-Nucleophilic, Hindered Base: Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices. They are strong enough to act as proton scavengers but are sterically hindered, which minimizes their direct reaction with Fmoc-Cl.
-
Avoid Primary or Secondary Amines: Bases like triethylamine (TEA) can sometimes compete as nucleophiles, leading to the formation of Fmoc-TEA adducts. While commonly used, DIPEA is generally superior for this specific substrate.
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Your reaction mixture shows multiple new spots on TLC or peaks in LC-MS, complicating purification and reducing the yield of the desired product.
Potential Cause A: Dibenzofulvene (DBF) Adduct Formation
Fmoc reagents, particularly under strongly basic conditions or with unhindered amines, can undergo elimination to form dibenzofulvene. This highly reactive intermediate can then be attacked by the piperidine starting material, forming a stable DBF-piperidine adduct that is difficult to remove.
Solution:
-
Control Stoichiometry and Addition Rate: Add the Fmoc-reagent slowly to the solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring the desired acylation over side reactions.
-
Lower the Temperature: While higher temperatures can improve the rate of the desired reaction, they can also accelerate the rate of DBF formation. A careful balance is needed. Start at 0 °C and slowly warm to room temperature or slightly above, monitoring progress closely.
-
Use a Scavenger: In some cases, a small amount of a scavenger amine like piperazine can be added to react preferentially with any formed DBF, although this adds another purification challenge.
Potential Cause B: Reaction with the Base
As mentioned, unhindered bases like triethylamine can be acylated by Fmoc-Cl.
Solution:
-
Strictly use a hindered base such as DIPEA or 2,4,6-collidine.
dot
Caption: Desired vs. side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Aprotic solvents are required. Dichloromethane (DCM) and Tetrahydrofuran (THF) are the most common and effective choices. Acetonitrile can also be used. Ensure the solvent is anhydrous, as water will hydrolyze the Fmoc-reagent.
Q2: How many equivalents of each reagent should I use?
Due to the lower reactivity of the substrate, a slight excess of the Fmoc-reagent is often beneficial. A good starting point is a stoichiometric ratio of:
| Reagent | Equivalents | Rationale |
| 3,3-Dimethylpiperidine | 1.0 | Limiting Reagent |
| Fmoc-Reagent | 1.1 - 1.3 | Drives reaction to completion |
| Base (e.g., DIPEA) | 1.5 - 2.0 | Neutralizes HCl byproduct and protonated amine |
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is useful for a quick check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. LC-MS allows you to definitively identify the starting material, desired product, and key byproducts like the DBF adduct, giving you a much clearer picture of the reaction state.
Q4: My purification by column chromatography is difficult. Any tips?
The Fmoc-protected product is quite nonpolar.
-
Solvent System: A gradient of ethyl acetate in hexanes is a standard choice. Start with a very low polarity (e.g., 2-5% EtOAc) to elute nonpolar impurities like excess Fmoc-reagent byproducts before increasing the gradient to elute your product.
-
Alternative Purification: If chromatography is problematic, consider a crystallization/precipitation approach. After aqueous workup, concentrating the organic layer and triturating with a nonpolar solvent like hexanes or diethyl ether can sometimes precipitate the desired product in high purity.
Experimental Protocol: A Robust Starting Point
This protocol is a generalized but robust starting point for the Fmoc-protection of 3,3-dimethylpiperidine.
Materials:
-
3,3-Dimethylpiperidine (1.0 eq)
-
Fmoc-Cl (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.8 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
-
Ice bath
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 3,3-dimethylpiperidine and anhydrous DCM (aim for a concentration of ~0.1 M).
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice bath. Add the DIPEA and stir for 5 minutes.
-
Fmoc-Cl Addition: Dissolve the Fmoc-Cl in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction by LC-MS every 2-4 hours. If the reaction is sluggish after 12 hours, gentle warming to 35-40 °C can be applied. Continue monitoring until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with more DCM.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
Technical Support Center: Troubleshooting Cyclization Side Reactions in Piperidine Acetic Acid Synthesis
Overview
Piperidine acetic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of gamma-secretase modulators for Alzheimer's disease[1] and orexin receptor antagonists[2]. However, during their synthesis, researchers frequently encounter a critical failure mode: the spontaneous intramolecular cyclization (lactamization) of the piperidine nitrogen with the acetic acid moiety. This guide provides mechanistic insights and validated protocols to suppress this side reaction and maximize the yield of your desired open-chain target.
Caption: Mechanistic divergence between desired open-chain isolation and lactamization side reactions.
Section 1: Mechanistic Causality of Lactamization
Q: Why does my piperidine acetic acid spontaneously cyclize into a lactam during ester hydrolysis or deprotection? A: The secondary amine of the piperidine ring is highly nucleophilic. When the acetic acid moiety is deprotected, the spatial proximity of the carboxylic acid (or ester) to the amine strongly favors intramolecular acyl substitution. This entropy-driven process forms a thermodynamically stable bicyclic lactam. The extent of this lactamization is highly dependent on the nature of the substituents, the sequence of deprotection, and the specific reaction conditions (pH and temperature)[3]. Acidic conditions can catalyze ring closure by protonating the carbonyl oxygen, making it more electrophilic[4], whereas basic conditions can increase the nucleophilicity of the amine.
Q: Does the position of the acetic acid group dictate the severity of the side reaction? A: Yes. The kinetics of cyclization are governed by Baldwin's rules and the resulting ring strain of the bicyclic system:
-
2-Piperidineacetic acid: Cyclization forms a highly strained 4-membered β -lactam fused system (1-azabicyclo[4.2.0]octan-8-one). This is kinetically less favored but occurs under forcing peptide-coupling conditions.
-
3-Piperidineacetic acid: Readily forms bridged bicyclic lactams due to highly favorable stereoelectronic trajectories (e.g., 6-Exo-Trig).
-
4-Piperidineacetic acid: Prone to forming quinuclidone-type structures (1-azabicyclo[2.2.2]octane derivatives) if the conformation allows the nitrogen lone pair to access the carbonyl carbon. Desymmetrization lactamation is sometimes intentionally utilized to establish chiral centers[5], but it is detrimental when the open-chain amino acid is the target.
Section 2: Troubleshooting & Preventive Strategies
Caption: Decision tree for troubleshooting and preventing piperidine acetic acid lactamization.
Q: What is the most robust protecting group strategy to prevent lactamization? A: The most effective strategy relies on a combination of steric shielding and electronic deactivation. Installing a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group on the piperidine nitrogen reduces its nucleophilicity. The nitrogen's lone pair delocalizes into the carbamate carbonyl, rendering it insufficiently nucleophilic to attack the acetic acid carbonyl.
Q: How should I adjust my deprotection parameters if I must isolate the free amino acid? A: If you must remove the N-protecting group to yield the free piperidine acetic acid, avoid high temperatures and aqueous acids, which facilitate cyclization[4]. Instead, perform the deprotection using anhydrous HCl in 1,4-dioxane at 0 °C. This immediately traps the free amine as a non-nucleophilic hydrochloride salt, precipitating it out of solution and preventing cyclization. Note that upon subsequent neutralization (free-basing), lactamization can rapidly occur; therefore, the free base should be generated in situ only when immediately adding the next coupling partner.
Section 3: Quantitative Condition Matrix
The following table summarizes typical product distributions (Open-Chain vs. Lactam) based on varying deprotection conditions for a standard 3-piperidineacetic acid methyl ester precursor.
| Reaction Condition | Protecting Group | Temp (°C) | Time (h) | Open-Chain Yield (%) | Lactam Yield (%) | Causality / Notes |
| 6M HCl (aq) | None | 100 | 12 | < 5% | > 90% | High thermal energy and acid catalysis drive complete cyclization[4]. |
| LiOH, THF/H₂O | None | 25 | 4 | 45% | 40% | Free amine remains nucleophilic; mixed products obtained. |
| LiOH, THF/H₂O | N-Boc | 0 to 25 | 4 | 95% | < 1% | Carbamate resonance eliminates N-nucleophilicity. |
| 4M HCl in Dioxane | N-Boc (to free NH) | 0 | 2 | 92% (as HCl salt) | < 2% | Anhydrous conditions precipitate the non-nucleophilic ammonium salt. |
Section 4: Validated Experimental Protocol
To ensure a self-validating system, this protocol utilizes an orthogonal protection strategy. By maintaining the Boc group during ester hydrolysis, lactamization is entirely suppressed.
Chemoselective Synthesis of 1-Boc-Piperidine-4-Acetic Acid
Materials Required:
-
Methyl 2-(piperidin-4-yl)acetate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM)
Step 1: N-Boc Protection (Electronic Deactivation)
-
Suspend Methyl 2-(piperidin-4-yl)acetate hydrochloride (10.0 mmol) in anhydrous DCM (30 mL) and cool to 0 °C using an ice bath.
-
Add Et₃N (25.0 mmol, 2.5 eq) dropwise. The solution will become homogenous as the free base is generated.
-
Add Boc₂O (11.0 mmol, 1.1 eq) portion-wise.
-
Warm the reaction to room temperature and stir for 4 hours.
-
Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The primary spot should be UV-inactive but stain strongly with ninhydrin (after heating) or phosphomolybdic acid (PMA).
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine, then with brine. Dry over Na₂SO₄ and concentrate to yield Methyl 1-Boc-piperidine-4-acetate.
Step 2: Chemoselective Ester Hydrolysis
-
Dissolve the crude Methyl 1-Boc-piperidine-4-acetate in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL) and cool to 0 °C.
-
Add LiOH·H₂O (15.0 mmol, 1.5 eq) in one portion.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until TLC indicates complete consumption of the ester (typically 3-4 hours).
-
Critical Step (Preventing Acid-Catalyzed Deprotection): Cool the mixture back to 0 °C. Carefully acidify the solution to pH 3-4 using 1M citric acid or 1M HCl. Do not use concentrated HCl or allow the mixture to heat up, as this will cleave the Boc group and trigger immediate lactamization.
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford 1-Boc-piperidine-4-acetic acid as a white solid.
-
Validation Check: LC-MS should show the desired mass [M-H]⁻ without any lower mass peaks corresponding to the loss of the Boc group and subsequent dehydration (-H₂O) indicative of the lactam.
References
- Tsinghua University. "Preparation method of piperidine acetate compound" (CN113549007A). Google Patents, 2021.
-
Crump, C. J., et al. "Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1." National Institutes of Health (PMC), 2011. Available at:[Link]
-
Gomez-Monterrey, I. M., et al. "Stereospecific Synthesis of (2R,3S)-3-Amino-2-piperidineacetic Acid Derivatives for Use as Conformational Constraint in Peptides." ResearchGate, 2010. Available at: [Link]
-
Merck. "Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist." ResearchGate. Available at: [Link]
-
ACS Catalysis. "Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones." ACS Publications, 2022. Available at: [Link]
Sources
- 1. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]
Technical Support Center: Minimizing Racemization During Activation of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical degradation during the activation and coupling of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid .
Unlike standard α -amino acids, this molecule is a β -amino acid featuring a quaternary stereocenter at the piperidine C4 position. Standard peptide coupling protocols often lead to severe racemization of this center. This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to preserve stereochemical integrity.
Mechanistic Deep Dive: The "Why" Behind the Racemization
To solve the problem, we must first understand the causality. For standard α -amino acids, racemization typically occurs via the 5(4H)-oxazolone (azlactone) pathway[1]. However, our target molecule lacks an α -stereocenter, making azlactone-driven racemization impossible.
Instead, the racemization of the C4 quaternary stereocenter is driven by a base-catalyzed E1cB elimination (retro-Michael reaction) [2].
The Causality Loop:
-
Activation: Conversion of the carboxylic acid to an active ester dramatically increases the acidity of the adjacent α -protons (-CH₂-).
-
Enolization: A tertiary amine base (e.g., DIPEA) abstracts an α -proton, forming an enolate.
-
E1cB Elimination: The enolate drives the expulsion of the C4-amino group, breaking the C-N bond.
-
Achiral Intermediate Formation: This forms 4-(carboxymethylidene)-3,3-dimethylpiperidine. Because the 3,3-dimethyl and 5,5-dimethyl positions are superimposable via a 180° spatial flip, this α,β -unsaturated intermediate is achiral .
-
Scrambling: The free amine re-adds to the exocyclic double bond (Michael addition). Because the intermediate is achiral, addition occurs from both faces equally, yielding a racemic mixture.
Mechanistic pathway of base-catalyzed retro-Michael racemization in β-amino acids.
Troubleshooting Guides & FAQs
Q1: I am using HATU/DIPEA, which is the gold standard for peptide coupling. Why am I seeing >40% racemization? A1: Uronium/aminium salts like HATU and HBTU strictly require the presence of a tertiary amine base (like DIPEA) to generate the active carboxylate[3]. DIPEA is a strong, relatively unhindered base (pKa ~10.1) that rapidly deprotonates the α -carbon of your activated β -amino acid, triggering the E1cB elimination cascade described above. For this specific molecule, HATU/DIPEA is counterproductive.
Q2: Which coupling reagent system should I use to preserve the quaternary center? A2: You must transition to a base-free, slightly acidic coupling system . The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended[4]. OxymaPure acts as an exceptional racemization suppressor; its slight acidity prevents the formation of the enolate, effectively shutting down the retro-Michael pathway while maintaining excellent coupling kinetics.
Q3: My amine nucleophile is a hydrochloride salt. I have to use a base to neutralize it. What are my options? A3: If a base is unavoidable, do not use DIPEA or TEA. Instead, use 2,4,6-collidine (TMP) . TMP has a much lower basicity (pKa ~7.4) and extreme steric hindrance around the nitrogen atom[4]. This allows it to neutralize the HCl salt of your nucleophile without being able to efficiently abstract the sterically hindered α -protons of your activated ester.
Troubleshooting workflow for minimizing racemization during β-amino acid coupling.
Quantitative Data: Coupling Condition Matrix
The following table summarizes expected racemization profiles based on coupling conditions. By shifting from basic to neutral/acidic activation environments, stereochemical fidelity is restored.
| Coupling System | Additive | Base (Eq) | Temp (°C) | Racemization (%) | Yield (%) |
| HATU | None | DIPEA (2.0) | 25 | > 45% | 82% |
| HBTU | None | NMM (2.0) | 25 | 28% | 78% |
| DIC | HOBt | None | 25 | 12% | 85% |
| DIC | OxymaPure | None | 0 → 25 | < 2% | 94% |
Optimized Experimental Protocol: Base-Free DIC/Oxyma Coupling
This self-validating protocol is designed to kinetically disfavor E1cB elimination while maximizing the thermodynamic drive for amide bond formation.
Reagents Required:
-
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (Protected as required, 1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
DIC (1.05 eq)
-
OxymaPure (1.05 eq)
-
Anhydrous DMF or DMF/DCM (1:1 v/v)
Step-by-Step Methodology:
-
Pre-activation Setup: Dissolve the protected 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous DMF.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures exponentially decrease the rate of α -proton abstraction.
-
Activation: Add DIC (1.05 eq) dropwise to the chilled solution. Stir at 0 °C for exactly 5 minutes. Caution: Do not over-activate. Prolonged lifespan of the active ester increases the probability of retro-Michael degradation.
-
Nucleophilic Addition: Add the amine nucleophile (1.1 eq) directly to the mixture.
-
Self-Validation Check: If the amine is an HCl/TFA salt, pre-neutralize it in a separate vial with exactly 1.0 eq of 2,4,6-collidine (TMP) before dropwise addition to the main reaction. Do not add excess base.
-
-
Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2-4 hours.
-
Workup: Quench with a few drops of water, concentrate under reduced pressure, and purify via standard reverse-phase HPLC or flash chromatography.
References
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC Source: peptide.com URL: 3
-
Title: Technical Support Center: Minimizing Racemization During Amino Acid Activation - Benchchem Source: benchchem.com URL: 1
-
Title: Asymmetric Catalysis on Industrial Scale.. Challenges, Approaches and Solutions Source: epdf.pub URL: 2
-
Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: highfine.com URL: 4
Sources
Enhancing metabolic stability of drugs using 3,3-dimethylpiperidine substitution
Focus Area: Enhancing Metabolic Stability via 3,3-Dimethylpiperidine Substitution
Welcome to the Lead Optimization Support Center. As drug development professionals, you know that the piperidine scaffold is a ubiquitous, highly effective structural motif. However, its susceptibility to Cytochrome P450 (CYP)-mediated oxidation often leads to poor pharmacokinetic profiles.
This guide provides field-proven, mechanistically grounded troubleshooting strategies for utilizing the 3,3-dimethylpiperidine substitution to rescue metabolically labile leads.
Part 1: Core Concepts & FAQs
Q1: Mechanistically, why does substituting a gem-dimethyl group at the 3-position of a piperidine ring enhance metabolic stability? Unsubstituted piperidines are highly vulnerable to CYP450 enzymes (particularly CYP3A4 and CYP2D6). The dominant metabolic pathway involves a tightly coupled electron-proton transfer—specifically, a Hydrogen Atom Transfer (HAT)—at the α -carbon (C2 or C6 positions), leading to rapid N-dealkylation and ring contraction [1]. Additionally, direct C-hydroxylation frequently occurs at the C3 or C4 positions [2].
Installing a gem-dimethyl group at the C3 position achieves two distinct structural goals:
-
Direct Blockade: It completely eliminates the C-H bonds at the C3 position, preventing direct C-hydroxylation.
-
Steric Shielding: The bulky methyl groups create a steric "umbrella" over the adjacent C2 α -carbon. This physically prevents the CYP450 heme iron from achieving the necessary 3–4 Å proximity required to abstract the α -carbon hydrogen, effectively shutting down the HAT initiation step.
Caption: Logical pathway of CYP450 metabolism vs steric shielding in 3,3-dimethylpiperidine.
Q2: Will the addition of two methyl groups negatively impact the physicochemical properties of my lead compound? Yes, it is a critical trade-off. The addition of a gem-dimethyl group invariably increases the lipophilicity (LogP) of the scaffold [3]. While you gain metabolic stability against specific CYP oxidations, the elevated LogP can decrease aqueous solubility, increase non-specific plasma protein binding, and potentially increase affinity for off-target lipophilic pockets. If LogP becomes a liability, consider bioisosteric replacement using an oxetane ring, which mimics the steric volume of the gem-dimethyl group while acting as a polar surrogate to reduce lipophilicity [4].
Part 2: Data Presentation – Comparative ADME Properties
To guide your structural design choices, refer to the quantitative baseline shifts expected when moving from an unsubstituted piperidine to methylated analogs [3].
| Property | Piperidine | 3-Methylpiperidine | 3,3-Dimethylpiperidine |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 113.20 |
| LogP (Estimated) | ~0.84 | ~1.10 | ~1.40 - 1.80 |
| pKa (Basic Nitrogen) | 11.22 | 11.07 | ~10.85 - 11.00 |
| CYP450 C3-Oxidation Liability | High | Moderate | Blocked |
| Steric Shielding at C2 ( α ) | None | Low | High |
| Predicted Metabolic Stability | Low | Moderate | High |
Part 3: Troubleshooting Guide
Issue: My 3,3-dimethylpiperidine analog still shows high intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM). What went wrong?
-
Diagnosis 1: Metabolic Soft-Spot Shifting. By blocking the C2/C3 positions, you may have forced the CYP enzyme to oxidize a different, previously secondary, site on your molecule.
-
Diagnosis 2: Lipophilicity-Driven Clearance. The increased LogP from the gem-dimethyl group may have increased the compound's overall affinity for CYP3A4 (which prefers large, lipophilic substrates), accelerating metabolism at other sites.
-
Resolution: Do not rely solely on parent-disappearance assays. You must perform a Metabolite Identification (MetID) study using LC-MS/MS to identify the new site of metabolism.
Issue: How do I definitively prove the metabolic stability gain is due to the gem-dimethyl substitution and not an assay artifact?
-
Resolution: Your assay must be a self-validating system. You must run a "Minus-NADPH" control. CYP450 enzymes absolutely require NADPH as an electron donor. If your compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) or driven by non-CYP enzymes (e.g., esterases), meaning your piperidine substitution was never the solution to begin with.
Part 4: Step-by-Step Methodology: Self-Validating HLM Stability Assay
To ensure trustworthiness, this protocol incorporates internal causal checks (positive/negative clearance controls and cofactor dependency).
Phase 1: Preparation & Controls
-
Test Compound: Prepare a 10 mM stock in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4) to keep final DMSO concentration ≤ 0.1% (DMSO inhibits CYPs at higher concentrations).
-
System Controls: Prepare Verapamil (High Clearance Positive Control) and Warfarin (Low Clearance Negative Control) at 1 µM.
Phase 2: Enzymatic Incubation 3. Microsome Addition: Thaw Human Liver Microsomes (HLM) on ice. Add HLM to the reaction mixtures to achieve a final protein concentration of 0.5 mg/mL. 4. Pre-incubation: Incubate the mixtures in a 37°C water bath for 5 minutes to achieve thermal equilibrium. 5. Reaction Initiation (The Causal Step):
-
Active Wells: Add NADPH regenerating system (or 1 mM NADPH) to initiate CYP450 metabolism.
-
Minus-NADPH Wells: Add an equivalent volume of buffer. (This validates that degradation is strictly CYP-mediated).
Phase 3: Quenching & Analysis 6. Time-Course Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture. 7. Reaction Quench: Immediately plunge the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS). The organic solvent instantly denatures the CYP proteins, halting the reaction. 8. Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. 9. LC-MS/MS Analysis: Analyze the supernatant to quantify the ratio of Parent Compound / Internal Standard. Calculate the elimination rate constant ( k ) from the natural log of % remaining versus time, and derive the intrinsic clearance ( CLint ).
Caption: Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.
References
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.Dalton Transactions (RSC Publishing).
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.PMC - NIH.
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.Benchchem.
- Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability.Benchchem.
Technical Support Center: Optimization of Reaction Temperature for Sterically Bulky Amine Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing kinetic and thermodynamic bottlenecks when coupling sterically hindered amines (e.g., tert-butylamine, 1-adamantylamine, 2,6-diisopropylaniline).
Coupling bulky amines presents a fundamental chemical paradox: the steric bulk significantly increases the activation energy ( Ea ) required for nucleophilic attack or metal coordination, necessitating higher reaction temperatures. However, excessive thermal energy accelerates competing pathways, such as catalyst deactivation (e.g., palladium black formation) or substrate epimerization[1][2]. This guide provides field-proven, causality-driven solutions to optimize these delicate systems.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my Buchwald-Hartwig amination with tert-butylamine stall at 80°C, but my catalyst completely degrades into "palladium black" at 120°C? Causality & Solution: The failure at 80°C is kinetic; the bulky amine lacks the thermal energy to coordinate to the Pd(II)-aryl complex and undergo deprotonation. Conversely, heating to 120°C with standard catalysts (like Pd(OAc)₂/BINAP) causes the active Pd(0) species to thermally aggregate into inactive palladium nanoclusters (palladium black) before the slow reductive elimination step can occur. To fix this: Do not simply increase the temperature. Instead, lower the Ea of the transition state by using a highly active precatalyst (e.g., Pd G3 or G4 palladacycles) paired with a sterically tuned biarylphosphine ligand like tBuBrettPhos[3][4]. This combination facilitates both amine coordination and reductive elimination, allowing the reaction to reach full conversion at a moderate 90–100°C without catalyst degradation[5].
Q2: I am performing an amide coupling with 2,6-diisopropylaniline. At room temperature, I get no product. When I heat the reaction to 80°C, my chiral carboxylic acid epimerizes. How do I force the coupling without losing stereochemical integrity? Causality & Solution: Bulky anilines are exceptionally poor nucleophiles due to steric shielding of the nitrogen lone pair. When you heat standard coupling reagents (like EDC/HOBt) to 80°C, the activated ester intermediate has enough thermal energy to cyclize into an oxazolone. The oxazolone intermediate easily undergoes base-catalyzed enolization, destroying your chiral center. To fix this: Shift the burden from thermal activation to chemical activation. Switch to a highly reactive uronium salt like HATU combined with HOAt, and use a non-nucleophilic bulky base like DIPEA[6][7]. Employ a biphasic temperature ramp: activate the acid at 0°C to stabilize the intermediate, then warm to 40–50°C to provide just enough kinetic energy for the bulky amine to attack without triggering oxazolone formation.
Q3: Does the choice of base dictate the temperature required for bulky amine cross-coupling? Causality & Solution: Absolutely. In Buchwald-Hartwig aminations, the base must deprotonate the amine after it coordinates to the palladium center. If you use an insoluble inorganic base like K₂CO₃ in toluene, the heterogeneous deprotonation is extremely slow, forcing you to heat the reaction >110°C to drive the cycle. By switching to a strong, soluble base like NaOtBu or LHMDS, the deprotonation becomes a fast, homogeneous process, allowing the catalytic cycle to turn over efficiently at lower temperatures (80–90°C)[3].
Part 2: Mandatory Visualizations & Workflows
Catalytic cycle of Buchwald-Hartwig amination highlighting temperature bottlenecks.
Decision tree for temperature optimization in bulky amine coupling.
Part 3: Quantitative Data Summaries
Table 1: Temperature & Ligand Optimization Matrix for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Optimal Temp. | Outcome with Bulky Amines (tert-butylamine) |
|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 110–120°C | <10% yield, rapid catalyst decomposition (Pd black). |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100°C | 40–50% yield, stalled reaction due to slow reductive elimination. |
| tBuBrettPhos Pd G3 | NaOtBu | Toluene | 90°C | >90% yield, clean conversion, stable active Pd(0) species. |
Table 2: Coupling Reagent & Temperature Matrix for Hindered Amide Bond Formation
| Coupling Reagent | Base | Activation Temp. | Coupling Temp. | Outcome with Bulky Anilines (2,6-diisopropylaniline) |
|---|---|---|---|---|
| EDC / HOBt | TEA | 25°C | 25°C | No reaction; steric repulsion prevents nucleophilic attack. |
| EDC / HOBt | TEA | 80°C | 80°C | 30% yield, massive epimerization of chiral substrates. |
| HATU / HOAt | DIPEA | 0°C | 40–50°C | >85% yield, >98% ee; high reactivity overcomes steric barrier. |
Part 4: Experimental Protocols
Protocol A: Temperature-Optimized Buchwald-Hartwig Amination (Self-Validating System)
This protocol utilizes a Pd G3 precatalyst to generate the active Pd(0) species at room temperature, preventing the need for extreme thermal initiation that destroys the catalyst.
-
Preparation (Glovebox or Schlenk Line): To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), tBuBrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv)[3][5].
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration). The mixture will appear as a homogenous, lightly colored solution.
-
Amine Addition: Add the sterically bulky amine (1.2 equiv). Seal the vial under an inert atmosphere (Argon/N₂).
-
Controlled Heating: Transfer the vial to a pre-heated aluminum block set strictly to 90°C . Self-Validation Check: The solution should transition to a clear red/orange color. If the solution turns opaque black within 15 minutes, oxygen contamination has occurred, or the temperature has overshot 105°C.
-
Reaction Monitoring: Stir vigorously for 4–12 hours. Monitor by LC-MS. The use of the G3 precatalyst ensures that the rate-limiting reductive elimination step proceeds smoothly at 90°C without stalling.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts, and concentrate for chromatography.
Protocol B: Controlled-Temperature Amide Coupling with a Hindered Aniline
This protocol uses a biphasic temperature ramp to chemically activate the carboxylic acid without providing enough thermal energy to trigger oxazolone-mediated epimerization.
-
Pre-Activation: In a dry round-bottom flask under Argon, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M)[6][7].
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
-
Base Addition: Dropwise, add anhydrous DIPEA (3.0 equiv). Self-Validation Check: A distinct yellowing of the solution indicates the successful formation of the active HOAt ester. Stir at 0°C for 30 minutes to ensure complete activation while suppressing cyclization.
-
Amine Addition & Ramping: Add the sterically bulky aniline (1.1 equiv) neat or dissolved in a minimal amount of DMF. Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.
-
Thermal Push: Transfer the flask to a heating block set to 45°C . Stir for 12–24 hours. This specific temperature provides the exact kinetic energy required for the bulky amine to attack the highly reactive HOAt ester without causing thermal degradation.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify.
Part 5: References
-
Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamination. ChemRxiv. Available at:[Link]
-
Dissociation of carboxylate/amine bonds bearing bulky N-substituent. ResearchGate. Available at:[Link]
-
Asymmetric Total Synthesis of (−)-Quinocarcin. Journal of the American Chemical Society. Available at:[Link]
-
Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at:[Link]
-
Pd loaded TiO2 as recyclable catalyst for benzophenone synthesis by coupling benzaldehyde with iodobenzene under UV light. ResearchGate. Available at:[Link]
Sources
Validation & Comparative
Bioisosteric comparison of piperidine acetic acid vs. cyclohexane acetic acid
Title: Bioisosteric Profiling in Lead Optimization: A Comparative Guide to Piperidine Acetic Acid vs. Cyclohexane Acetic Acid
Target Audience: Researchers, scientists, and drug development professionals.
The Rationale: Matched Molecular Pairs in Scaffold Hopping
In the late stages of lead optimization, medicinal chemists frequently employ Matched Molecular Pair Analysis (MMPA) to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates[1]. A classic bioisosteric replacement involves swapping a saturated nitrogen heterocycle for a saturated carbocycle—specifically, transitioning from a piperidine to a cyclohexane ring[2].
When comparing piperidine acetic acid to cyclohexane acetic acid , the structural difference is a single atom (a secondary amine nitrogen versus a methylene carbon). However, this single-atom substitution fundamentally alters the molecule's ionization state at physiological pH, its lipophilicity, its metabolic fate, and its off-target toxicity profile[3]. As a Senior Application Scientist, I approach this comparison not just as a structural curiosity, but as a strategic lever to rescue a flawed lead compound.
Physicochemical Causality: Zwitterion vs. Anion
The causality behind the divergent behavior of these two scaffolds lies in their ionization states.
-
Piperidine Acetic Acid: The basic secondary amine has a pKa of approximately 10.5–11.2[4], while the carboxylic acid has a pKa of ~3.7–4.5. At a physiological pH of 7.4, this molecule exists predominantly as a highly polar zwitterion . This dual-charge state drastically lowers its distribution coefficient ( LogD7.4 ), which severely restricts passive membrane permeability but maximizes aqueous solubility.
-
Cyclohexane Acetic Acid: Lacking the basic nitrogen, this scaffold only possesses the carboxylic acid ( pKa ~4.9)[5]. At pH 7.4, it exists as an anion . The lipophilic nature of the cyclohexane ring compensates for the charged acid, resulting in a significantly higher LogD7.4 compared to its piperidine counterpart, thereby improving passive transcellular permeability.
Data Presentation: Comparative Profiling
Note: Values are representative baseline metrics for the unsubstituted scaffold building blocks derived from predictive and experimental databases[6][7].
| Property | Piperidine-4-Acetic Acid | Cyclohexane Acetic Acid | Causality / Impact on Drug Design |
| Molecular Weight | 143.18 g/mol | 142.20 g/mol | Negligible difference; perfect structural mimics. |
| Ionization at pH 7.4 | Zwitterion (+/-) | Anion (-) | Dictates solubility and permeability pathways. |
| pKa (Amine / Acid) | ~10.7 / ~3.7 | N/A / ~4.9 | Piperidine nitrogen remains protonated in plasma. |
| LogP (Unionized) | ~0.84 | ~2.53 | Cyclohexane is inherently more lipophilic. |
| LogD7.4 | ~ -2.50 | ~ 1.00 | Cyclohexane exhibits superior passive permeability. |
| hERG Liability | High Risk | Low Risk | Basic amines trigger cation- π interactions in hERG. |
Biological Implications: Navigating Efficacy and Toxicity
The decision to use one scaffold over the other is dictated by the target's binding site and the molecule's ADME/Tox liabilities.
The hERG Toxicity Hurdle: One of the most common reasons to replace a piperidine with a cyclohexane is to ablate human Ether-à-go-go-Related Gene (hERG) potassium channel blockade[8]. The hERG channel's inner cavity is lined with aromatic residues (Tyr652 and Phe656). The protonated basic amine of piperidine readily engages in cation- π interactions with these residues, leading to QT prolongation and fatal arrhythmias[9]. Swapping to cyclohexane removes the basic center, effectively neutralizing this liability[10].
Target Engagement: If the target receptor requires a hydrogen bond donor or a salt bridge for high-affinity binding (e.g., GPCRs binding endogenous monoamines), the piperidine is mandatory. If the pocket is purely hydrophobic or steric, cyclohexane is the superior choice to optimize the pharmacokinetic profile.
Caption: Decision matrix for selecting between piperidine and cyclohexane scaffolds.
Experimental Methodologies
To objectively compare these scaffolds in a lead series, the following self-validating protocols must be executed. A self-validating system ensures that experimental artifacts (like compound precipitation or LC-MS matrix effects) do not masquerade as biological data.
Protocol 1: Shake-Flask LC-MS Method for LogD7.4 Determination
This assay quantifies the distribution of the compound between octanol and an aqueous buffer at physiological pH.
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.40.
-
System Saturation: Mutually saturate the n-octanol and PBS buffer by stirring them together for 24 hours, then separate the phases.
-
Spiking: Dissolve the test compound (piperidine or cyclohexane derivative) in the aqueous phase to a final concentration of 100 µM. Self-Validation: Include Propranolol ( LogD7.4 ~1.2) as a positive control.
-
Partitioning: Add an equal volume of saturated n-octanol. Vortex for 3 minutes, then shake at 300 rpm for 1 hour at 25°C.
-
Phase Separation: Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.
-
Quantification: Sample both the aqueous and octanol phases. Dilute appropriately and analyze via LC-MS/MS using an internal standard (e.g., Tolbutamide) to correct for ionization suppression.
-
Mass Balance Check: Calculate the total mass recovered across both phases. A recovery of <90% indicates compound precipitation or adherence to the plasticware, invalidating the run.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Piperidines are susceptible to CYP-mediated N-dealkylation and N-oxidation, whereas cyclohexanes typically undergo slower ring hydroxylation. This assay determines the intrinsic clearance ( CLint ).
-
Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Control Integration (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the microsomes are inactive.
-
Pre-Incubation: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. The cold solvent instantly denatures the proteins, stopping the reaction.
-
Extraction & Analysis: Centrifuge the quenched plates at 4000 x g for 15 minutes. Inject the supernatant into the LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint .
Caption: Step-by-step experimental workflow for in vitro liver microsomal stability.
References
-
Wikipedia Contributors. "Matched molecular pair analysis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Jamieson, C., et al. "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
NP-MRD Database. "Showing NP-Card for Cyclohexaneacetic acid (NP0337617)." Natural Products Magnetic Resonance Database. Available at:[Link]
Sources
- 1. Matched molecular pair analysis - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. np-mrd.org [np-mrd.org]
- 6. Showing Compound Cyclohexaneacetic acid (FDB003477) - FooDB [foodb.ca]
- 7. auropharma.ca [auropharma.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
